2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 143767-54-8 . It has a molecular weight of 219.24 . This compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-acetyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid . The InChI code for this compound is 1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-175°C .
Scientific Research Applications
Core Structural Element in Biologically Active Compounds
“2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Inhibitor of Inflammation
Tic has been used in the synthesis of 10,10 a -dihydroimidazo- [1,5- b ]isoquinoline-1,3 (2 H,5 H)-diones, which are known to inhibit inflammation .
Inhibitor of Apoprotein B-100 Biosynthesis
The same compound mentioned above, synthesized using Tic, also inhibits the biosynthesis of apoprotein B-100 . Apoprotein B-100 is a protein that plays a crucial role in the metabolism of lipids and is associated with various cardiovascular diseases.
Inhibitor of Matrix-Degrading Metalloproteinase
The compound synthesized using Tic also inhibits matrix-degrading metalloproteinase . These enzymes play a significant role in tissue remodeling and are implicated in various pathological processes, including cancer and cardiovascular diseases.
Synthesis of Complex Molecules
Due to its unique structure, Tic can be used as a building block in the synthesis of complex molecules. This makes it a valuable tool in the field of medicinal chemistry .
Drug Discovery
Given its presence in several peptide-based drugs and its role in the synthesis of biologically active compounds, Tic is a valuable compound in the field of drug discovery .
Safety and Hazards
Future Directions
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies . A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage was designed . These new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This could serve as a promising lead compound for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .
Mechanism of Action
Target of Action
The primary target of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .
Mode of Action
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as an inhibitor of the PD-1/PD-L1 immune checkpoint axis . By blocking the interaction of PD-1 with PD-L1 on tumor cells, it enables the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . This pathway is crucial for maintaining the balance of the immune system. When this pathway is inhibited, it leads to the reinvigoration of exhausted immune cells of both the innate and adaptive immune systems .
Result of Action
The molecular and cellular effects of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid’s action involve the reactivation of the immune response against tumor cells . By inhibiting the PD-1/PD-L1 immune checkpoint axis, it allows the immune system to recognize and destroy cancer cells .
properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQGXOEOOVTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391268 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
143767-54-8 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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